molecular formula C14H18N4O B2602544 N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-26-7

N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2602544
CAS RN: 2097896-26-7
M. Wt: 258.325
InChI Key: ZAXSEQJUBMGUCO-UHFFFAOYSA-N
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Description

“N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, an azetidine ring, which is a four-membered ring containing nitrogen, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of three different rings. The cyclohexene ring would introduce some degree of unsaturation, the azetidine ring would introduce some degree of strain due to its small size, and the pyrimidine ring would introduce some degree of aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the cyclohexene and pyrimidine rings could potentially make it somewhat hydrophobic, while the presence of the amine group could potentially make it capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine and its analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study involving the synthesis of pyrimidine-azetidinone analogues demonstrated their potential in antimicrobial applications against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This underscores the compound's relevance in designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Another area of application is in the development of potential antidepressant and nootropic agents. The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to this compound, has shown promising results. Some compounds exhibited high antidepressant activity and were also evaluated for their nootropic activity in animal models, indicating the potential of these structures as central nervous system (CNS) active agents (Thomas et al., 2016).

Anticancer Activities

Research into N-arylpyrimidin-2-amine derivatives has highlighted their potential use in anticancer therapies. The design and synthesis of these compounds, based on the bioisosterism between the triazole ring and the amide group, have shown that some derivatives exhibit activity similar to that of known cancer treatment drugs. This highlights the scaffold's utility in the synthesis of inhibitors for cancer-related targets (Arioli et al., 2011).

Bioactive Compound Synthesis

The compound and its related structures have also been used in the synthesis of bioactive compounds with various biological activities, including antimicrobial and insecticidal properties. This demonstrates the versatility of this compound as a core structure for developing new therapeutic agents (Deohate & Palaspagar, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-8-12(9-18)17-13-6-7-15-10-16-13/h1-2,6-7,10-12H,3-5,8-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXSEQJUBMGUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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